An In-depth Technical Guide to (4-Iodo-1,3-dimethyl-1H-pyrazol-5-yl)methanol: Synthesis, Properties, and Applications
An In-depth Technical Guide to (4-Iodo-1,3-dimethyl-1H-pyrazol-5-yl)methanol: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Foreword: Unveiling a Versatile Building Block
The pyrazole scaffold is a cornerstone in medicinal chemistry and materials science, renowned for its diverse biological activities and tunable electronic properties.[1][2] The introduction of a halogen, particularly iodine, at the C4-position of the pyrazole ring, unlocks a wealth of synthetic possibilities through various cross-coupling reactions.[3][4] This guide provides a comprehensive technical overview of a specific, yet highly promising derivative: (4-Iodo-1,3-dimethyl-1H-pyrazol-5-yl)methanol . While direct experimental data for this compound is limited in publicly accessible literature, this document, grounded in the established chemistry of analogous structures, serves as an expert-level resource for its synthesis, characterization, and potential applications. We will delve into its predicted physicochemical properties, propose a robust synthetic pathway, explore its anticipated reactivity, and discuss its potential as a key intermediate in the development of novel therapeutics and functional materials.
Physicochemical Properties: A Data-Driven Estimation
Precise experimental data for (4-Iodo-1,3-dimethyl-1H-pyrazol-5-yl)methanol is not extensively reported. However, by leveraging data from its constituent parts and closely related analogs, we can construct a reliable profile of its expected physical and chemical characteristics.
| Property | Predicted Value/Information | Basis for Prediction and Expert Insights |
| Molecular Formula | C₆H₉IN₂O | Based on its chemical structure.[5] |
| Molecular Weight | 252.05 g/mol | Calculated from the molecular formula.[6] |
| CAS Number | 71307692 | As assigned in the PubChem database.[5] |
| Appearance | White to off-white solid | Iodinated organic compounds are typically crystalline solids at room temperature. The presence of the hydroxymethyl group may lead to a lower melting point compared to non-functionalized analogs. |
| Melting Point | Estimated: 70-90 °C | The related compound 5-Chloro-4-iodo-1,3-dimethyl-1H-pyrazole has a melting point of 64–65 °C.[7] The presence of the hydroxymethyl group, which can participate in hydrogen bonding, might slightly increase the melting point. |
| Solubility | Soluble in methanol, ethanol, DMSO, DMF, and chlorinated solvents. Sparingly soluble in water. | The alcohol functionality will enhance solubility in polar protic solvents, while the pyrazole ring and iodine atom contribute to solubility in a range of organic solvents. |
| pKa | Estimated: 12-14 (hydroxyl proton) | The pyrazole ring is weakly basic. The hydroxyl proton's acidity will be comparable to other primary alcohols. |
| XlogP (Predicted) | 0.4 | This value from PubChem suggests a relatively low lipophilicity, which can be advantageous for pharmacokinetic properties in drug discovery.[5] |
Synthesis and Purification: A Proposed Experimental Protocol
A direct, published synthesis for (4-Iodo-1,3-dimethyl-1H-pyrazol-5-yl)methanol has not been identified. However, a logical and efficient two-step synthetic route can be proposed, starting from the commercially available (1,3-Dimethyl-1H-pyrazol-5-yl)methanol.
Proposed Synthetic Pathway
Caption: Proposed synthesis of the target compound.
Step-by-Step Experimental Protocol
This protocol is based on established methods for the iodination of pyrazole rings, particularly using N-Iodosuccinimide (NIS), which is known for its regioselectivity and mild reaction conditions.[8][9][10]
Materials:
-
(1,3-Dimethyl-1H-pyrazol-5-yl)methanol
-
N-Iodosuccinimide (NIS)
-
Acetonitrile (anhydrous)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate (for chromatography)
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add (1,3-Dimethyl-1H-pyrazol-5-yl)methanol (1.0 eq).
-
Dissolution: Dissolve the starting material in anhydrous acetonitrile (approximately 10-20 mL per gram of starting material).
-
Addition of Iodinating Agent: To the stirred solution, add N-Iodosuccinimide (1.1 eq) portion-wise at room temperature. The reaction is typically exothermic, and cooling in an ice bath may be necessary to maintain the temperature below 30 °C.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is generally complete within 2-4 hours.
-
Quenching: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to reduce any unreacted iodine.
-
Work-up:
-
Remove the acetonitrile under reduced pressure.
-
To the residue, add dichloromethane and water.
-
Separate the organic layer.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter and concentrate the organic layer under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.
-
Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its identity and purity.
Spectroscopic Characterization: Predicted Spectral Data
While experimental spectra are not available, the expected NMR and Mass Spectrometry data can be predicted based on the analysis of similar structures.[7]
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR (400 MHz, CDCl₃):
-
δ 4.6-4.8 ppm (s, 2H, -CH₂OH)
-
δ 3.8-4.0 ppm (s, 3H, N-CH₃)
-
δ 2.2-2.4 ppm (s, 3H, C-CH₃)
-
δ 2.0-3.0 ppm (br s, 1H, -OH) - This peak may be broad and its chemical shift can vary depending on concentration and solvent.
-
-
¹³C NMR (100 MHz, CDCl₃):
-
δ ~150 ppm (C3)
-
δ ~140 ppm (C5)
-
δ ~60 ppm (C4-I)
-
δ ~55 ppm (-CH₂OH)
-
δ ~37 ppm (N-CH₃)
-
δ ~14 ppm (C-CH₃)
-
Mass Spectrometry (MS)
-
Electron Ionization (EI): The mass spectrum is expected to show a prominent molecular ion peak (M⁺) at m/z 252. The fragmentation pattern would likely involve the loss of a hydroxyl radical (·OH) to give a fragment at m/z 235, and the loss of the hydroxymethyl group (-CH₂OH) to give a fragment at m/z 221.
-
High-Resolution Mass Spectrometry (HRMS): Calculated for C₆H₉IN₂O [M+H]⁺: 252.9832; Found: (to be determined experimentally).
Infrared (IR) Spectroscopy
-
Broad O-H stretch: ~3300-3400 cm⁻¹
-
C-H stretches (aliphatic): ~2850-3000 cm⁻¹
-
C=N and C=C stretches (pyrazole ring): ~1500-1600 cm⁻¹
-
C-O stretch: ~1050 cm⁻¹
-
C-I stretch: ~500-600 cm⁻¹
Chemical Reactivity and Synthetic Utility
The true value of (4-Iodo-1,3-dimethyl-1H-pyrazol-5-yl)methanol lies in its potential as a versatile intermediate for further chemical transformations. The C4-iodo substituent is a prime handle for a variety of palladium- and copper-catalyzed cross-coupling reactions.
Cross-Coupling Reactions
Caption: Key cross-coupling reactions of the title compound.
-
Suzuki-Miyaura Coupling: Reaction with aryl or vinyl boronic acids or esters will yield 4-aryl or 4-vinyl pyrazole derivatives. This is a robust method for creating C-C bonds.[4][11][12]
-
Sonogashira Coupling: Coupling with terminal alkynes provides access to 4-alkynyl pyrazoles, which are valuable precursors for more complex heterocyclic systems.[3][13][14]
-
Heck-Mizoroki Reaction: Reaction with alkenes allows for the introduction of vinyl groups at the C4-position.[15]
-
Buchwald-Hartwig Amination: This powerful reaction enables the formation of C-N bonds by coupling with a wide range of primary and secondary amines, leading to the synthesis of 4-amino pyrazole derivatives.[6][16][17][18]
-
Copper-Catalyzed Coupling: Copper-based catalysts can also be employed for C-O and C-S bond formation with alcohols and thiols, respectively.[19]
Functional Group Transformations of the Hydroxymethyl Group
The primary alcohol at the C5-position offers another site for chemical modification:
-
Oxidation: The alcohol can be oxidized to the corresponding aldehyde or carboxylic acid, providing further handles for derivatization.
-
Esterification/Etherification: Reaction with carboxylic acids, acid chlorides, or alkyl halides will yield the corresponding esters or ethers.
-
Conversion to Halide: The hydroxyl group can be converted to a halide (e.g., -CH₂Cl) for subsequent nucleophilic substitution reactions.
Applications in Drug Discovery and Materials Science
While specific applications for (4-Iodo-1,3-dimethyl-1H-pyrazol-5-yl)methanol are not yet documented, its structural motifs suggest significant potential in several areas:
-
Kinase Inhibitors: The pyrazole core is a common feature in many kinase inhibitors used in oncology and immunology.[20][21][22] The ability to introduce diverse substituents at the C4-position via cross-coupling makes this compound an attractive starting point for generating libraries of potential kinase inhibitors.
-
Agrochemicals: Substituted pyrazoles are widely used as herbicides and insecticides.[2] This scaffold could be elaborated to discover new agrochemicals with improved efficacy and selectivity.
-
Organic Electronics: The electronic properties of the pyrazole ring can be tuned by the introduction of various functional groups. This makes pyrazole derivatives interesting candidates for applications in organic light-emitting diodes (OLEDs) and other organic electronic devices.
-
Coordination Chemistry: The nitrogen atoms of the pyrazole ring can coordinate to metal ions, making these compounds useful as ligands in catalysis and for the formation of metal-organic frameworks (MOFs).[2]
Safety and Handling
As with any iodinated organic compound, appropriate safety precautions should be taken when handling (4-Iodo-1,3-dimethyl-1H-pyrazol-5-yl)methanol.
-
Personal Protective Equipment (PPE): Wear safety goggles, a lab coat, and chemical-resistant gloves.[23][24][25][26]
-
Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any dust or vapors. Avoid contact with skin and eyes.[23][24][25][26]
-
Storage: Store in a tightly sealed container in a cool, dry place away from light and incompatible materials such as strong oxidizing agents.[23][25]
-
Disposal: Dispose of in accordance with local, state, and federal regulations.
Conclusion: A Gateway to Innovation
(4-Iodo-1,3-dimethyl-1H-pyrazol-5-yl)methanol represents a highly versatile and synthetically valuable building block. Although direct experimental data is currently scarce, this in-depth technical guide, based on established chemical principles and data from analogous compounds, provides a solid foundation for researchers to confidently synthesize, handle, and utilize this compound. Its dual functionality—a reactive C-I bond for cross-coupling and a modifiable hydroxymethyl group—opens up a vast chemical space for the discovery of novel pharmaceuticals, agrochemicals, and advanced materials. As research into functionalized pyrazoles continues to expand, the importance of intermediates like (4-Iodo-1,3-dimethyl-1H-pyrazol-5-yl)methanol is set to grow, making it a key component in the synthetic chemist's toolbox.
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